molecular formula C16H25N5O15P2 B1194777 ADP-mannose CAS No. 28447-34-9

ADP-mannose

Cat. No. B1194777
CAS RN: 28447-34-9
M. Wt: 589.3 g/mol
InChI Key: WFPZSXYXPSUOPY-RYRBFGMPSA-N
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Description

ADP-Mannose, also known as apd-D-mannose or ADP-man, belongs to the class of organic compounds known as purine nucleotide sugars. These are purine nucleotides bound to a saccharide derivative through the terminal phosphate group. ADP-Mannose is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, ADP-mannose is primarily located in the cytoplasm.
ADP-alpha-D-mannose is an ADP-aldose. It has a role as a human metabolite.

Scientific Research Applications

Biosynthesis Pathway in Escherichia Coli

ADP-mannose plays a crucial role in the biosynthesis of lipopolysaccharides (LPS) in Escherichia coli. It is involved in the formation of ADP-L-glycero-beta-D-manno-heptose, a precursor to the inner core of LPS. The biosynthesis requires several enzymes and ATP, along with the ketose phosphate precursor sedoheptulose 7-phosphate (Kneidinger et al., 2002).

Role in LPS Core Biosynthesis

ADP-mannose is integral to the biosynthesis of LPS in Gram-negative bacteria. The crystal structure of ADP-L-glycero-D-mannoheptose 6-epimerase, an enzyme involved in this pathway, has been studied, providing insights into the interconversion of ADP-D-glycero-D-mannoheptose and ADP-L-glycero-D-mannoheptose (Deacon et al., 2000).

Antioxidant Activities of Polysaccharides

ADP-mannose is a key component of polysaccharides extracted from Angelica dahurica, which have shown antioxidant activities. These polysaccharides, including ADP-mannose, demonstrate scavenging abilities of free radicals and have potential as natural antioxidants (Pang et al., 2022).

Mechanistic Insights in Enzymatic Processes

Understanding the mechanism of reactions catalyzed by enzymes like ADP-L-glycero-D-manno-heptose 6-epimerase is essential for developing novel antimicrobial agents. The study of these enzymes, which utilize ADP-mannose, contributes to the broader understanding of bacterial LPS biosynthesis (Morrison & Tanner, 2007).

Mannose Metabolism

ADP-mannose is involved in the broader spectrum of mannose metabolism, which has various systemic effects, including therapeutic applications for human diseases and understanding immunological responses (Sharma et al., 2014).

Human Blood Cell Studies

The study of nucleotides and nucleotide sugars, including ADP-mannose, in human blood cells, provides valuable insights into biochemical pathways and potential therapeutic targets (Cantore et al., 1971).

Applications in Pharmacotherapy

Mannose, and by extension ADP-mannose, has been increasingly applied in biomedical contexts. Its role in synthesizing glycoproteins and immune regulation demonstrates its potential in treating various diseases and enhancing medical imaging techniques (Wei et al., 2020).

properties

CAS RN

28447-34-9

Product Name

ADP-mannose

Molecular Formula

C16H25N5O15P2

Molecular Weight

589.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C16H25N5O15P2/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(33-15)2-32-37(28,29)36-38(30,31)35-16-12(27)10(25)8(23)5(1-22)34-16/h3-6,8-12,15-16,22-27H,1-2H2,(H,28,29)(H,30,31)(H2,17,18,19)/t5-,6-,8-,9-,10+,11-,12+,15-,16-/m1/s1

InChI Key

WFPZSXYXPSUOPY-RYRBFGMPSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N

physical_description

Solid

synonyms

adenosine diphosphate-mannose
ADP-Man
ADP-mannose

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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